2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid
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Overview
Description
2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is a versatile chemical compound with the molecular formula C5H7FO4 and a molecular weight of 150.11 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies and equipment to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid finds applications in various fields of scientific research, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-methyl-3-oxopropanoic acid: Similar in structure but lacks the fluorine atom.
2-Fluoro-3-methyl-3-oxopropanoic acid: Similar but lacks the methoxy group.
2-Fluoro-3-methoxypropanoic acid: Similar but lacks the methyl group.
Uniqueness
2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and methyl groups provide additional sites for chemical modification .
Properties
IUPAC Name |
2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO4/c1-5(6,3(7)8)4(9)10-2/h1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXMKAYOKMMUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100701-50-6 |
Source
|
Record name | 2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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